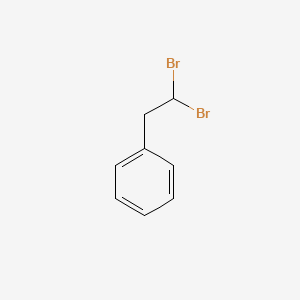

Dibromoethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromoethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHAHHTUPPCPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30812-87-4 | |

| Record name | Benzene, dibromoethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030812874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, dibromoethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibromoethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1,2-Dibromoethyl)benzene

(For Researchers, Scientists, and Drug Development Professionals)

Abstract

(1,2-Dibromoethyl)benzene, also known as styrene dibromide, is a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its vicinal dibromide structure allows for a variety of subsequent chemical transformations, making it a versatile building block. This technical guide provides a comprehensive overview of the primary synthesis pathway for (1,2-Dibromoethyl)benzene, focusing on the electrophilic addition of bromine to styrene. This document includes detailed experimental protocols, quantitative data analysis, and a mechanistic exploration of the reaction.

Introduction

(1,2-Dibromoethyl)benzene is a key organic compound utilized in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. The bromine atoms in its structure serve as excellent leaving groups in nucleophilic substitution reactions and are precursors for elimination reactions to form alkynes, such as phenylacetylene. The efficient and high-yield synthesis of (1,2-Dibromoethyl)benzene is therefore of significant interest to the chemical and pharmaceutical industries. The most common and direct method for its preparation is the bromination of styrene.

Synthesis Pathway: Electrophilic Addition of Bromine to Styrene

The primary route for the synthesis of (1,2-Dibromoethyl)benzene is the electrophilic addition of molecular bromine (Br₂) to styrene (phenylethene). The double bond of the styrene acts as a nucleophile, attacking the bromine molecule.

Reaction Mechanism

The reaction proceeds via a cyclic bromonium ion intermediate. This mechanism explains the observed stereochemistry of the addition, which is typically anti-addition.

-

Polarization and Electrophilic Attack: The electron-rich double bond of styrene induces a dipole in the approaching bromine molecule, making one bromine atom electrophilic. The π-electrons of the alkene attack the electrophilic bromine atom.

-

Formation of a Bromonium Ion: A cyclic bromonium ion is formed as an intermediate.[1] In this three-membered ring, the positive charge is delocalized over the bromine atom and the two carbon atoms of the original double bond.

-

Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This SN2-like ring-opening results in the anti-addition of the two bromine atoms across the double bond.

Experimental Protocols

Several experimental procedures for the bromination of styrene have been reported. Below are detailed protocols for two common methods.

Protocol 1: Bromination in Carbon Tetrachloride

This is a classic and high-yielding method for the synthesis of (1,2-Dibromoethyl)benzene.[2]

Materials:

-

Styrene (52 g)

-

Bromine (80 g)

-

Carbon tetrachloride (150 ml)

Procedure:

-

Dissolve 52 g of styrene in 50 ml of carbon tetrachloride in a flask.

-

In a separate container, dissolve 80 g of bromine in 100 ml of carbon tetrachloride.

-

Cool the styrene solution to between -15 °C and -10 °C with vigorous stirring.

-

Slowly add the bromine solution dropwise to the cooled styrene solution. Maintain the temperature within the specified range.

-

Towards the end of the reaction, the cooling bath can be switched to water or ice to prevent premature solidification of the product.

-

After the addition is complete, the product, (1,2-Dibromoethyl)benzene, will precipitate.

-

Filter the solid product and allow it to air dry.

Yield: 90-95%[2]

Protocol 2: Bromination using Dioxane Dibromide

This method utilizes a milder brominating agent, which can afford a high yield without nuclear substitution.[2]

Materials:

-

Styrene (10.4 g)

-

Dioxane dibromide (C₄H₈O₂·Br₂) (25 g)

Procedure:

-

Cool 10.4 g of styrene in a flask using running water.

-

Gradually add 25 g of dioxane dibromide to the cooled styrene.

-

After the addition is complete, dilute the reaction mixture with water.

-

The product, (1,2-Dibromoethyl)benzene, will separate and can be isolated.

Yield: 100%[2]

Protocol 3: Electrochemical Bromination

A more modern and "green" approach involves the electrochemical generation of bromine from hydrobromic acid.[3]

Materials:

-

Styrene (100 mM solution in acetonitrile)

-

Hydrobromic acid (600 mM solution in acetonitrile)

-

Graphite anode

-

Platinum-coated titanium cathode

Procedure:

-

Prepare solutions of styrene and hydrobromic acid in acetonitrile.

-

Use a flow electrochemical reactor with a graphite anode and a platinum-coated titanium cathode.

-

Mix the alkene and hydrobromic acid solutions before they enter the reactor.

-

Apply a constant current (e.g., 257 mA) corresponding to a charge of 4 F mol⁻¹.

-

The product is collected from the output of the flow reactor.

Yield: An isolated yield of 86% has been reported under optimized conditions.[3]

Quantitative Data

The following table summarizes the quantitative data from the described synthesis protocols.

| Protocol | Brominating Agent | Solvent | Temperature (°C) | Reactant Ratio (Styrene:Bromine source) | Yield (%) | Reference |

| 1 | Br₂ | Carbon Tetrachloride | -15 to -10 | 1 : 1 | 90-95 | [2] |

| 2 | Dioxane Dibromide | None (neat) | Running water | 1 : 1 | 100 | [2] |

| 3 | HBr (electrochemically oxidized) | Acetonitrile | Not specified | 1 : 6 | 86 | [3] |

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of (1,2-Dibromoethyl)benzene from Styrene.

Experimental Workflow for Protocol 1

Caption: Workflow for Bromination in Carbon Tetrachloride.

Safety Considerations

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Carbon Tetrachloride: A toxic and carcinogenic solvent. Its use is often restricted, and less hazardous alternatives should be considered if possible.

-

(1,2-Dibromoethyl)benzene: A skin irritant.[4] Avoid contact with skin and eyes.

Conclusion

The synthesis of (1,2-Dibromoethyl)benzene via the bromination of styrene is a well-established and efficient method. While traditional methods using molecular bromine in chlorinated solvents provide high yields, modern approaches such as electrochemical synthesis offer a greener alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations. This guide provides the necessary technical details for researchers and professionals to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dibromoethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dibromoethylbenzene (C8H8Br2) is a halogenated aromatic compound with several isomeric forms, each possessing distinct physical and chemical properties. The position of the bromine atoms—either on the ethyl side chain or directly on the benzene ring—significantly influences the molecule's reactivity, stability, and physical characteristics. This technical guide provides a comprehensive overview of the key physical and chemical properties of various this compound isomers, detailed experimental protocols for their synthesis and common reactions, and visual diagrams of structures and reaction pathways to support researchers in synthetic chemistry and drug development.

Isomers of this compound

The term "this compound" can refer to multiple isomers. The primary distinction lies in the location of the two bromine atoms. They can be attached to the ethyl side chain (vicinal or geminal substitution) or the aromatic ring (various ortho, meta, para combinations relative to the ethyl group). This guide focuses on the most commonly cited isomers in chemical literature.

A logical diagram illustrating the structural relationship between ethylbenzene and its dibrominated isomers is provided below.

Figure 1: Structural relationships of this compound isomers.

Physical Properties

The physical properties of this compound isomers vary significantly based on the substitution pattern. Quantitative data for several key isomers are summarized in the table below for easy comparison.

| Property | (1,2-Dibromoethyl)benzene | 1,2-Dibromo-4-ethylbenzene | 1,3-Dibromo-5-ethylbenzene | 1,4-Dibromo-2-ethylbenzene |

| CAS Number | 93-52-7[1][2][3][4] | 134940-69-5[5] | 59785-43-2[6][7] | 289039-53-8[8][9] |

| Molecular Formula | C8H8Br2[1][4][10] | C8H8Br2[5] | C8H8Br2[6][7] | C8H8Br2[8][11] |

| Molecular Weight | 263.96 g/mol [4][10][12] | 263.96 g/mol [5] | 263.96 g/mol [7] | 263.96 g/mol [8][11] |

| Appearance | Colorless liquid or light yellow to light brown crystalline powder[1][12] | - | Colorless liquid[13] | - |

| Melting Point | 68-74 °C[1][3][10][12] | - | - | - |

| Boiling Point | 139-141 °C at 15 mmHg[3][10][12] | - | 264.4 °C at 760 mmHg[7] | - |

| Density | 1.74 g/mL[1][10] | - | 1.707 g/cm³[7] | - |

| Refractive Index | ~1.602 - 1.611[1][3] | - | - | - |

| Flash Point | 116.5 °C[1] | - | 127.1 °C[7] | - |

| Solubility | Soluble in methanol[12] | - | Insoluble in water | - |

Chemical Properties and Reactivity

The chemical reactivity is highly dependent on the isomer.

-

(1,2-Dibromoethyl)benzene: With bromine atoms on the aliphatic side chain, this isomer readily undergoes elimination reactions. Treatment with a strong base induces a double dehydrobromination to form phenylacetylene.[10] It is also a precursor for nucleophilic substitution reactions.

-

Ring-Substituted Isomers: When bromine atoms are on the aromatic ring, the compound is more stable. The primary reactions involve the ethyl group (e.g., benzylic bromination) or further electrophilic aromatic substitution, although the existing bromine atoms are deactivating. These isomers are valuable substrates for forming organometallic reagents, such as Grignard reagents, which are potent nucleophiles in carbon-carbon bond-forming reactions.[1]

Below is a diagram illustrating common reaction pathways for this compound isomers.

Figure 2: Common reaction pathways for this compound isomers.

Experimental Protocols

Detailed, step-by-step protocols are proprietary to specific publications. However, the general methodologies for key transformations are well-established.

Synthesis of (1,2-Dibromoethyl)benzene from Styrene

This synthesis involves the electrophilic addition of bromine across the double bond of styrene.

Methodology:

-

Dissolution: Styrene is dissolved in a suitable, inert solvent such as dichloromethane and chilled in an ice bath to control the exothermic reaction.[10]

-

Bromine Addition: A solution of elemental bromine (Br2) in the same solvent is added dropwise to the stirred styrene solution. The reaction progress is monitored by the disappearance of the reddish-brown bromine color.[10]

-

Reaction Completion: The addition is continued until a faint, persistent yellow color remains, indicating a slight excess of bromine and complete consumption of styrene.[10]

-

Workup: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude (1,2-dibromoethyl)benzene.[10]

Purification by Recrystallization

Crude solid products like (1,2-dibromoethyl)benzene can be purified to remove impurities.

Methodology:

-

Solvent Selection: The crude solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures (e.g., aqueous isopropanol).[10]

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The solution is allowed to cool slowly to room temperature, followed by further chilling in an ice bath to induce crystallization of the pure product.[10]

-

Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove residual soluble impurities, and dried.[8][10]

The general workflow for synthesis and purification is shown below.

Figure 3: General experimental workflow for synthesis and purification.

Grignard Reagent Formation

Ring-brominated ethylbenzenes can be used to form Grignard reagents, a cornerstone of organic synthesis. This procedure requires strictly anhydrous (water-free) conditions.

Methodology:

-

Apparatus Preparation: All glassware must be rigorously dried, typically in an oven, and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Initiation: Magnesium turnings are placed in a flask with anhydrous ether. A small amount of the this compound isomer solution is added. The reaction is often initiated by adding a crystal of iodine or a few drops of 1,2-dibromoethane.[4]

-

Addition: Once the reaction begins (indicated by cloudiness and gentle reflux), the remaining solution of the aryl bromide is added dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, the mixture is typically heated to reflux for a period (e.g., 30 minutes) to ensure all the magnesium has reacted, resulting in a solution of the Grignard reagent.[1]

Spectroscopic and Analytical Data

Characterization of this compound isomers relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum provide definitive information about the arrangement of protons and thus the isomeric form.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) creates a characteristic M, M+2, M+4 pattern for dibrominated compounds, which is a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. For this compound, key signals would include those for C-H stretching and bending in the aromatic ring and the ethyl group, as well as C-Br stretching vibrations.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. US4228106A - Process for producing beta-bromoethyl aromatic compounds - Google Patents [patents.google.com]

- 6. Propose a mechanism for the bromination of ethylbenzene shown bel... | Study Prep in Pearson+ [pearson.com]

- 7. (1,2-Dibromoethyl)benzene 98 93-52-7 [sigmaaldrich.com]

- 8. physics.emu.edu.tr [physics.emu.edu.tr]

- 9. Sciencemadness Discussion Board - Preparation of Styrene and Phenylacetylene from Polystyrene - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Structural and Stereoisomers of Dibromoethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and stereoisomeric forms of dibromoethylbenzene. The information is presented to facilitate research and development activities where these compounds may be of interest, offering detailed data on their physical properties, synthesis, and isomeric relationships.

Introduction to this compound Isomerism

This compound (C₈H₈Br₂) is an aromatic compound that can exist in numerous isomeric forms. These isomers are broadly classified into three categories based on the positions of the two bromine atoms: substitution on the ethyl side-chain, substitution on the benzene ring, and mixed substitution with one bromine on the ring and one on the side-chain. The specific arrangement of these bromine atoms gives rise to distinct chemical and physical properties, and in some cases, stereoisomerism. Understanding the nuances of these isomers is critical for applications in organic synthesis, materials science, and pharmaceutical development.

Structural Isomers of this compound

There are 15 possible structural isomers of this compound. These are systematically categorized below.

Side-Chain Substituted Isomers

In this category, both bromine atoms are attached to the ethyl group.

-

1,1-Dibromoethylbenzene: Both bromine atoms are on the first carbon of the ethyl group.

-

1,2-Dibromoethylbenzene: The bromine atoms are on adjacent carbons of the ethyl group.

-

2,2-Dibromoethylbenzene: Both bromine atoms are on the terminal carbon of the ethyl group.[1]

Ring Substituted Isomers

Here, both bromine atoms are attached to the benzene ring.

-

2,3-Dibromoethylbenzene

-

2,4-Dibromoethylbenzene

-

2,5-Dibromoethylbenzene

-

2,6-Dibromoethylbenzene

-

3,4-Dibromoethylbenzene

-

3,5-Dibromoethylbenzene [2]

Mixed Substituted Isomers

This category includes isomers with one bromine atom on the benzene ring and one on the ethyl side-chain.

-

1-(2-Bromophenyl)-1-bromoethane

-

1-(3-Bromophenyl)-1-bromoethane

-

1-(4-Bromophenyl)-1-bromoethane

-

1-(2-Bromophenyl)-2-bromoethane

-

1-(3-Bromophenyl)-2-bromoethane

-

1-(4-Bromophenyl)-2-bromoethane

The relationship between these structural isomers can be visualized as follows:

Stereoisomers of this compound

Certain structural isomers of this compound possess chiral centers, leading to the existence of stereoisomers, specifically enantiomers.

Chiral Side-Chain Isomers

-

(1,2-Dibromoethyl)benzene: This molecule has a chiral center at the carbon atom bonded to the phenyl group and a bromine atom (C1 of the ethyl chain). Therefore, it exists as a pair of enantiomers: (R)-(1,2-dibromoethyl)benzene and (S)-(1,2-dibromoethyl)benzene.[3]

Chiral Mixed-Substituted Isomers

-

1-(Bromophenyl)-1-bromoethanes: The carbon atom attached to both a bromine atom and the bromophenyl ring is a chiral center. This gives rise to three pairs of enantiomers:

-

(R)- and (S)-1-(2-Bromophenyl)-1-bromoethane

-

(R)- and (S)-1-(3-Bromophenyl)-1-bromoethane

-

(R)- and (S)-1-(4-Bromophenyl)-1-bromoethane

-

The other structural isomers of this compound do not have a chiral center and are therefore achiral.

The enantiomeric relationship for (1,2-dibromoethyl)benzene is illustrated below:

Physical Properties

The physical properties of this compound isomers vary depending on the substitution pattern. The available data is summarized in the table below.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,2-Dibromoethylbenzene | 1,2-Dibromo-1-phenylethane | 93-52-7 | 263.96 | 70-74 | 139-141 @ 15 mmHg |

| 2,2-Dibromoethylbenzene | 1-(2,2-Dibromoethyl)benzene | 30812-87-4 | 263.96 | - | - |

| 3,5-Dibromoethylbenzene | 1,3-Dibromo-5-ethylbenzene | 59785-43-2 | 263.96 | - | - |

Experimental Protocols

Detailed methodologies for the synthesis of specific this compound isomers are crucial for their practical application. Below are representative experimental protocols.

Synthesis of (1,2-Dibromoethyl)benzene

This isomer is commonly synthesized by the bromination of styrene.

Reaction:

C₆H₅CH=CH₂ + Br₂ → C₆H₅CH(Br)CH₂Br

Procedure:

-

Dissolve styrene (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield white crystals of (1,2-dibromoethyl)benzene.

A general workflow for this synthesis is depicted below:

Synthesis of Ring-Substituted Dibromoethylbenzenes (General Approach)

The synthesis of dibromoethylbenzenes with substitution on the aromatic ring typically involves the direct bromination of ethylbenzene using a Lewis acid catalyst. However, this method often leads to a mixture of ortho, meta, and para isomers, as well as polybrominated products. The separation of these isomers can be challenging.

A more controlled synthesis involves a multi-step process, for example, for the synthesis of 3,5-dibromoethylbenzene:

-

Friedel-Crafts Acylation of Benzene: Benzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form acetophenone.

-

Bromination of Acetophenone: Acetophenone is a meta-directing deactivator. Bromination of acetophenone with bromine and a Lewis acid catalyst yields 3,5-dibromoacetophenone.

-

Wolff-Kishner or Clemmensen Reduction: The carbonyl group of 3,5-dibromoacetophenone is reduced to a methylene group to afford 3,5-dibromoethylbenzene.

Conclusion

The 15 structural isomers of this compound, along with the stereoisomeric forms of the chiral isomers, represent a diverse set of compounds with distinct properties. This guide provides a foundational understanding of their classification, physical characteristics, and synthetic approaches. The detailed information and visualizations are intended to support researchers in their exploration and utilization of these versatile chemical entities. Further research is required to fully characterize the physical and chemical properties of all isomers.

References

An In-depth Technical Guide to (1,2-Dibromoethyl)benzene: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,2-Dibromoethyl)benzene, a halogenated aromatic compound, serves as a crucial intermediate in various organic syntheses, including the preparation of pharmaceuticals and specialty polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its toxicological profile. While direct interactions with specific signaling pathways remain an area for further investigation, this document lays the foundational knowledge for researchers and drug development professionals working with this versatile chemical.

Core Properties of (1,2-Dibromoethyl)benzene

(1,2-Dibromoethyl)benzene, also known as styrene dibromide, is a solid at room temperature. Its core physicochemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| CAS Number | 93-52-7 | [1] |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 70-74 °C | [2] |

| Boiling Point | 139-141 °C at 15 mmHg | [2] |

Synthesis and Reactivity

(1,2-Dibromoethyl)benzene is primarily synthesized through the bromination of styrene. The addition of bromine across the double bond of styrene proceeds readily to yield the vicinal dibromide. This compound is a versatile substrate for further chemical transformations, notably dehydrobromination and nucleophilic substitution reactions, making it a valuable building block in organic synthesis.[3]

Experimental Protocol: Synthesis of (1,2-Dibromoethyl)benzene from Styrene

Objective: To synthesize (1,2-Dibromoethyl)benzene by the direct bromination of styrene.

Materials:

-

Styrene (57.2 mL)

-

Bromine (25.6 mL)

-

Dichloromethane (approx. 100 mL)

-

Ice bath

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 57.2 mL of styrene in approximately 50 mL of dichloromethane.[4]

-

Cool the flask in an ice bath to maintain a low temperature during the reaction.[4]

-

In the dropping funnel, carefully place 25.6 mL of bromine, diluted with a small amount of dichloromethane to facilitate a controlled addition.[4]

-

Add the bromine solution dropwise to the stirred styrene solution. The characteristic red-brown color of bromine should disappear as it reacts with the styrene.[4] The reaction is an addition of bromine across the double bond.[4]

-

Continue the addition until a faint bromine color persists, indicating the complete consumption of styrene.

-

After the reaction is complete, the dichloromethane can be removed by simple distillation to recover the solvent.[4]

-

The crude product can be purified by recrystallization from a suitable solvent.

Workflow for the Synthesis of (1,2-Dibromoethyl)benzene

References

Navigating the Risks: A Technical Guide to the Safe Handling of Dibromoethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for handling dibromoethylbenzene in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this document incorporates information from safety data sheets, relevant OECD guidelines for chemical testing, and toxicological principles derived from structurally related compounds.

Hazard Identification and Classification

This compound is classified as a corrosive substance.[1][2][3][4][5] The primary hazards associated with its handling are severe skin burns and serious eye damage.[1][2][3][5][6][7] It is also recognized as a lachrymator, a substance that irritates the eyes and causes tearing.[6]

GHS Hazard Statements:

Signal Word: Danger[1][2][4][7]

Physicochemical and Toxicological Properties

A summary of the available physicochemical and toxicological data for this compound is presented below. It is important to note that the toxicological properties of this material have not been thoroughly investigated.[1][2][8]

Table 1: Physicochemical Properties of (1,2-Dibromoethyl)benzene

| Property | Value | Source |

| CAS Number | 93-52-7 | [1][4][5][6][8][9][10] |

| Molecular Formula | C₈H₈Br₂ | [1][5][6][8][9][10] |

| Molecular Weight | 263.96 g/mol | [4][5][6][8][9][10] |

| Appearance | Light yellow powder/solid | [2][3][7] |

| Melting Point | 70-74 °C | [4][5][8] |

| Boiling Point | 139-141 °C @ 15 mmHg | [4][5][8] |

Table 2: Toxicological Data Summary for this compound

| Endpoint | Result | Species | Method |

| Acute Oral Toxicity | Data not available | - | - |

| Acute Dermal Toxicity | Data not available | - | - |

| Acute Inhalation Toxicity | Data not available | - | - |

| Skin Corrosion/Irritation | Causes severe skin burns | Inferred from GHS classification | - |

| Eye Damage/Irritation | Causes serious eye damage | Inferred from GHS classification | - |

| Carcinogenicity | Not listed by IARC, NTP, ACGIH, or OSHA | - | [2][8] |

| Mutagenicity | Data not available | - | - |

Exposure Controls and Personal Protective Equipment

Due to the corrosive nature of this compound, stringent exposure controls are necessary to ensure personnel safety.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are required where there is a potential for splashing.[5][11]

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves.[1] Always inspect gloves prior to use and dispose of contaminated gloves properly.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.[5][11]

-

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations at a safe level, a NIOSH/MSHA-approved respirator should be used.[1] The specific type of respirator will depend on the potential airborne concentration.

Safe Handling and Storage Procedures

Handling:

Storage:

-

Keep containers tightly closed when not in use.[2]

-

Store away from incompatible materials, which include bases and metals.[2]

-

Store in a designated corrosives area.[2]

First Aid Measures

In the event of exposure to this compound, immediate medical attention is required.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention from an ophthalmologist.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention.[2]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[1][3] Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Spill and Emergency Procedures

Spill Response:

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

-

Clean the spill area thoroughly with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately and call for emergency response.

-

Prevent the spill from entering drains or waterways.[1]

-

Fire and Explosion Hazards:

-

This compound is not considered to be a significant fire hazard, but it can decompose upon heating to produce hazardous gases.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][8]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (hydrogen bromide).[2][3][8]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][2]

Experimental Protocols

The corrosive nature of this compound necessitates standardized testing to evaluate its potential for skin and eye damage. The following are summaries of the relevant OECD test guidelines.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details a procedure to assess the potential of a substance to cause skin irritation or corrosion.[3][12]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit).[3]

-

Procedure:

-

Evaluation: The severity and reversibility of the skin lesions are scored to determine if the substance is an irritant or corrosive.[3]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause serious eye damage or irritation.[2][4]

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[4] The other eye serves as a control.[4]

-

Procedure:

-

The test substance is instilled into the eye of a single animal initially.[2][4]

-

The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[4]

-

If a corrosive effect is not observed, the test may be confirmed in up to two additional animals.[4][13]

-

-

Evaluation: The severity and reversibility of the ocular lesions are scored to classify the substance's potential for eye irritation or serious eye damage.[4]

Potential Mechanisms of Toxicity and Environmental Fate

While specific signaling pathways for this compound-induced toxicity have not been elucidated, its corrosive nature suggests a mechanism involving direct chemical injury to tissues.

Proposed Mechanism of Corrosive Injury:

Halogenated organic compounds can cause tissue damage through several mechanisms, including oxidation and the formation of reactive intermediates.[14][15] The bromine atoms in this compound likely contribute to its reactivity.

-

Hydrolysis and Acid Formation: In the presence of water in tissues, halogenated hydrocarbons can hydrolyze to form hydrobromic acid (HBr), a strong acid that can cause chemical burns.

-

Oxidative Stress: Reactive halogen species can be generated, leading to oxidative stress within cells.[1][2] This can result in damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.[4][16]

Caption: Proposed mechanism of this compound-induced corrosive injury.

Experimental Workflow for Hazard Assessment:

A typical workflow for assessing the skin and eye hazards of a chemical like this compound would follow a tiered approach, prioritizing in vitro methods to reduce animal testing.

Caption: Tiered testing strategy for skin and eye hazard assessment.

Environmental Fate:

Limited data is available on the environmental fate of this compound. However, based on its chemical structure as a brominated aromatic hydrocarbon, some general predictions can be made.

-

Persistence and Biodegradation: Halogenated organic compounds are generally persistent in the environment and can be resistant to biodegradation.[17] However, some studies have shown that related compounds like 1,2-dibromoethane can be biodegraded under certain conditions.[18][19]

-

Bioaccumulation: Due to its lipophilicity (estimated LogP of 3.68), this compound has the potential to bioaccumulate in aquatic organisms.[8]

-

Soil and Water: It is expected to adsorb to soil and sediment, with low water solubility.[6]

This guide is intended to provide a foundation for the safe handling of this compound. It is crucial for all personnel to be thoroughly trained on these procedures and to have access to the most current Safety Data Sheet before commencing any work with this chemical.

References

- 1. Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. advinus.com [advinus.com]

- 5. Hydrocarbon - Wikipedia [en.wikipedia.org]

- 6. A review of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in the environment and assessment of its persistence, bioaccumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2-二溴乙基苯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Styrene dibromide | CAS#:93-52-7 | Chemsrc [chemsrc.com]

- 9. tolkim.com.tr [tolkim.com.tr]

- 10. HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 12. Mechanisms of toxic cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. researchgate.net [researchgate.net]

- 15. prevor.com [prevor.com]

- 16. Mechanisms of chemical toxicity--a unifying hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Microbial degradation of 1,2-dibromoethane in shallow aquifer materials (Journal Article) | OSTI.GOV [osti.gov]

- 19. Biodegradation of ethylene dibromide (1,2-dibromoethane [EDB]) in microcosms simulating in situ and biostimulated conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nomenclature of Dibromoethylbenzene Isomers

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount for the unambiguous identification and synthesis of target molecules. This guide provides a comprehensive overview of the isomers of dibromoethylbenzene, detailing their systematic naming conventions, physical properties, and illustrative synthetic pathways.

Understanding the Isomeric Landscape of this compound

This compound (C₈H₈Br₂) presents a variety of constitutional isomers based on the positions of the two bromine atoms. These isomers can be broadly categorized into two main groups: those with bromine substitutions on the benzene ring and those with substitutions on the ethyl side-chain. A third category includes isomers with one bromine on the ring and one on the side-chain.

Ring-Substituted Isomers

When both bromine atoms are attached to the benzene ring, their relative positions are designated using numbers or the prefixes ortho- (o-), meta- (m-), and para- (p-). The ethyl group is considered the primary substituent at position 1. The possible isomers are:

-

2,3-Dibromoethylbenzene

-

2,4-Dibromoethylbenzene

-

2,5-Dibromoethylbenzene

-

2,6-Dibromoethylbenzene

-

3,4-Dibromoethylbenzene

-

3,5-Dibromoethylbenzene

Side-Chain-Substituted Isomers

When both bromine atoms are attached to the ethyl group, the following isomers are possible:

-

(1,1-Dibromoethyl)benzene

-

(1,2-Dibromoethyl)benzene

-

(2,2-Dibromoethyl)benzene

Mixed-Substituted Isomers

Isomers with one bromine on the benzene ring and one on the ethyl side-chain also exist. The nomenclature for these compounds specifies the position of the bromine on the ring and on the ethyl group. Examples include:

-

1-(1-Bromoethyl)-2-bromobenzene

-

1-(1-Bromoethyl)-3-bromobenzene

-

1-(1-Bromoethyl)-4-bromobenzene

-

1-(2-Bromoethyl)-2-bromobenzene

-

1-(2-Bromoethyl)-3-bromobenzene

-

1-(2-Bromoethyl)-4-bromobenzene

Comparative Physical Properties

The physical properties of these isomers, such as melting point, boiling point, and density, are crucial for their separation, purification, and characterization. The following table summarizes available quantitative data for several this compound isomers.

| IUPAC Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Side-Chain Isomers | |||||

| (1,1-Dibromoethyl)benzene | 618-31-5 | C₈H₈Br₂ | - | - | - |

| (1,2-Dibromoethyl)benzene | 93-52-7 | C₈H₈Br₂ | 70-74 | 139-141 @ 15 mmHg | 1.74 |

| (2,2-Dibromoethyl)benzene | 30812-87-4 | C₈H₈Br₂ | 77.43 (estimate)[1] | 262.2 (estimate)[1] | 1.7485 (rough estimate)[1] |

| Ring Isomers | |||||

| 3,5-Dibromoethylbenzene | 59785-43-2 | C₈H₈Br₂ | - | 264.4 @ 760 mmHg | 1.707 |

| Mixed Isomers | |||||

| 1-Bromo-4-(1-bromoethyl)benzene | 24308-78-9 | C₈H₈Br₂ | - | - | - |

| 1-Bromo-2-(2-bromoethyl)benzene | 1074-15-3 | C₈H₈Br₂ | - | - | - |

| 1-Bromo-4-(2-bromoethyl)benzene | 1746-28-7 | C₈H₈Br₂ | - | 268.2 @ 760 mmHg[2] | 1.7[2] |

Experimental Protocols: Synthesis and Characterization

The synthesis of specific this compound isomers requires careful selection of reagents and reaction conditions to control the position of bromination.

Synthesis of (1,2-Dibromoethyl)benzene

This isomer is typically synthesized by the bromination of styrene.

Protocol:

-

Dissolve styrene in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature.

-

Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure (1,2-dibromoethyl)benzene.

Synthesis of Ring-Substituted Dibromoethylbenzenes

The synthesis of ring-substituted isomers involves the direct bromination of ethylbenzene. The position of bromination is influenced by the directing effects of the ethyl group (ortho-, para-directing) and the bromine atom (ortho-, para-directing and deactivating).

General Protocol for Friedel-Crafts Bromination:

-

To a solution of ethylbenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

-

Cool the mixture in an ice bath.

-

Slowly add bromine to the reaction mixture with stirring.

-

Control the reaction temperature to prevent over-bromination.

-

After the reaction is complete, quench the reaction by carefully adding water.

-

Separate the organic layer, wash it with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

The resulting mixture of ortho- and para-isomers can be separated by techniques such as fractional distillation or column chromatography.

Characterization

The synthesized isomers are typically characterized using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the definitive structural elucidation of the isomers. For example, in the ¹H NMR spectrum of (1,2-dibromoethyl)benzene, the protons on the ethyl chain appear as a characteristic AX system.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of characteristic functional groups and the substitution pattern on the benzene ring. Aromatic C-H stretching and out-of-plane bending vibrations can help distinguish between ortho, meta, and para isomers.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural identification.

Visualization of Isomeric Relationships

The following diagrams, generated using Graphviz, illustrate the logical relationships between the different classes of this compound isomers.

This guide provides a foundational understanding of the nomenclature and properties of this compound isomers. For further in-depth research and specific applications, consulting detailed spectroscopic libraries and synthetic chemistry literature is recommended.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Historical Context and Discovery of Dibromoethylbenzene Synthesis

For Immediate Release

[City, State] – October 31, 2025 – This in-depth technical guide explores the historical synthesis of dibromoethylbenzene, a pivotal compound in organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its discovery, early experimental protocols, and its evolving role as a synthetic intermediate in the pharmaceutical landscape.

Introduction: The Significance of this compound

This compound, existing as several isomers, most notably (1,2-dibromoethyl)benzene, has long been a subject of interest in organic synthesis. Its utility stems from the presence of two bromine atoms, which serve as versatile leaving groups, enabling a wide array of subsequent chemical transformations. This guide delves into the origins of its synthesis and its application as a precursor in the development of pharmacologically active molecules.

Historical Context and Discovery

The first documented synthesis of a this compound derivative, specifically the addition of bromine to "styrolène" (an archaic term for styrene), is attributed to the French chemists Marcellin Berthelot and L. Lemoine in 1868. Their work, published in the esteemed scientific journal Annales de Chimie et de Physique, marked a foundational moment in the study of electrophilic addition reactions to alkenes.

Prior to this, the broader field of organobromine chemistry was in its nascent stages. While bromine itself was co-discovered in the 1820s, its incorporation into organic molecules for medicinal purposes was initially limited to simple inorganic salts, which were used as sedatives in the 19th and early 20th centuries. The work of Berthelot and Lemoine represented a significant step forward in the deliberate synthesis of more complex organobromine compounds.

The reaction they described, the addition of bromine across the double bond of styrene, laid the groundwork for what is now a fundamental transformation in organic chemistry. This electrophilic addition mechanism, further elucidated in the 1930s by Christopher Ingold and others, proceeds through a cyclic bromonium ion intermediate, leading to the formation of the vicinal dibromide[1].

Experimental Protocols: From Historical to Modern Synthesis

This section details the methodologies for the synthesis of (1,2-dibromoethyl)benzene, tracing the evolution from early procedures to contemporary methods.

The Pioneering Synthesis of Berthelot and Lemoine (1868)

Classical Laboratory Preparation of (1,2-Dibromoethyl)benzene

A standard, well-established laboratory-scale synthesis of (1,2-dibromoethyl)benzene involves the direct bromination of styrene. This method is a staple in organic chemistry education and research.

Experimental Workflow:

Caption: General workflow for the laboratory synthesis of (1,2-dibromoethyl)benzene.

Detailed Methodology:

-

Dissolution: Styrene is dissolved in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the styrene solution with constant stirring. The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The characteristic red-brown color of the bromine disappears as it reacts with the alkene.

-

Isolation: Once the addition is complete, the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (1,2-dibromoethyl)benzene, a white solid, is then purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of other this compound Isomers

While (1,2-dibromoethyl)benzene is the most common isomer formed from the addition reaction with styrene, other isomers can be synthesized through different routes, such as the radical bromination of ethylbenzene.

Experimental Workflow for Radical Bromination:

Caption: Workflow for the synthesis of brominated ethylbenzene isomers via radical bromination.

Quantitative Data

The synthesis of (1,2-dibromoethyl)benzene is known to be a high-yielding reaction. The following table summarizes typical quantitative data associated with the laboratory preparation.

| Parameter | Value | Reference |

| Reactants | ||

| Styrene | 1 equivalent | General Protocol |

| Bromine | 1 equivalent | General Protocol |

| Reaction Conditions | ||

| Solvent | Dichloromethane | General Protocol |

| Temperature | 0 °C to room temperature | General Protocol |

| Reaction Time | 30-60 minutes | General Protocol |

| Product Characteristics | ||

| Yield | >90% | General Protocol |

| Melting Point | 73-74 °C | [2] |

| Molecular Weight | 263.96 g/mol | [2] |

Role in Drug Development and Medicinal Chemistry

While this compound itself is not typically used as a therapeutic agent, its derivatives and related brominated compounds serve as important intermediates and scaffolds in the synthesis of pharmacologically active molecules[1][3]. The bromine atoms provide reactive handles for introducing other functional groups through nucleophilic substitution or cross-coupling reactions.

Intermediate in Pharmaceutical Synthesis

(1,2-Dibromoethyl)benzene and its precursor, (2-bromoethyl)benzene, are valuable intermediates in the pharmaceutical industry[1][4]. They are used as building blocks to construct more complex molecules with desired therapeutic effects. For instance, (2-bromoethyl)benzene has been utilized in the synthesis of potent antimicrobial β-peptidomimetics[4].

Logical Relationship in Drug Synthesis:

Caption: Role of this compound derivatives as intermediates in API synthesis.

Brominated Compounds in Modern Drug Discovery

The introduction of bromine into a molecule can significantly alter its pharmacological properties, a strategy known as "bromination" in drug design[5]. Bromine can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. While simple organobromides are not typically the final drug product, more complex molecules containing bromine have shown promise. For example, BROMO-OTBN is a key intermediate in the synthesis of drugs like bromocriptine, which is used to treat Parkinson's disease and other conditions[6]. Although not a direct derivative of this compound, this highlights the importance of the bromo-functional group in medicinal chemistry.

Conclusion

From its initial synthesis in the mid-19th century, this compound has proven to be a compound of enduring importance in organic chemistry. Its straightforward and high-yielding synthesis, coupled with the reactivity of its carbon-bromine bonds, has solidified its role as a valuable intermediate. For researchers and professionals in drug development, an understanding of the historical context and synthetic versatility of this compound provides a foundation for its continued application in the creation of novel and effective therapeutic agents. The principles of its synthesis and reactivity continue to be relevant in the ongoing quest for new medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Styrene dibromide | CAS#:93-52-7 | Chemsrc [chemsrc.com]

- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 4. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 5. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 6. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

Methodological & Application

Application of Dibromoethylbenzene in Radical Polymerization Reactions: Detailed Notes and Protocols

Dibromoethylbenzene and its structural isomers have emerged as effective initiators in the field of radical polymerization, particularly within the domain of controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). Their utility is of significant interest to researchers, scientists, and professionals in drug development, where precisely engineered polymers are crucial. This document provides comprehensive application notes and detailed experimental protocols for the use of this compound in these advanced polymerization reactions.

Application Notes

This compound isomers, most notably α,α'-dibromo-p-xylene, function as bifunctional initiators. This characteristic allows for the simultaneous growth of polymer chains from two points on the initiator molecule. This bifunctionality is instrumental in synthesizing polymers with symmetrical architectures and is particularly advantageous for creating ABA triblock copolymers.

Primary Applications:

-

Synthesis of Telechelic Polymers: The bifunctional nature of initiators like α,α'-dibromo-p-xylene leads to the formation of telechelic polymers, which possess reactive halogen functional groups at both chain ends. These polymers are highly valuable as precursors for subsequent chain extension, block copolymer synthesis, and for cross-linking to form complex polymer networks.

-

Controlled Polymer Architecture: In the context of ATRP, this compound initiators provide excellent control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI).[1] A low PDI value is indicative of a polymer population with uniform chain lengths.

-

Block Copolymer Synthesis: Polymers synthesized using this compound can act as macroinitiators for the polymerization of a second monomer, facilitating the creation of ABA triblock copolymers. These materials are essential in various applications, including thermoplastic elastomers, advanced drug delivery systems, and the development of nanostructured materials.

-

Surface Grafting: this compound can be utilized to initiate polymerization directly from a surface, resulting in the formation of polymer brushes with well-controlled chain length and density.

Isomer-Specific Utility:

The specific isomer of this compound used can influence the reactivity of the carbon-bromine bond and the steric environment of the resulting radical, thereby affecting the polymerization kinetics.

-

α,α'-Dibromo-p-xylene: This isomer is frequently employed as a bifunctional initiator in ATRP. The benzylic position of the bromine atoms facilitates the formation of a stable benzylic radical, which is favorable for controlled polymerization.[1]

-

1,2-Dibromoethylbenzene (Styrene Dibromide): This isomer has been investigated as a photoinitiator for the polymerization of styrene.

-

α,α-Dibromotoluene: This compound has also been successfully used as a bifunctional initiator for the ATRP of styrene, demonstrating that similar structures can be effective.[2]

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of Styrene with α,α'-Dibromo-p-xylene

This protocol details the synthesis of polystyrene with a controlled molecular weight and a narrow molecular weight distribution using α,α'-dibromo-p-xylene as a bifunctional initiator.

Materials:

-

Styrene (inhibitor removed by passing through a basic alumina column)

-

α,α'-Dibromo-p-xylene (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

2,2'-Bipyridine (bpy) (ligand)

-

Anisole or Diphenyl ether (solvent, optional, for bulk polymerization)

-

High-purity Argon or Nitrogen gas

-

Schlenk flask and associated glassware

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup:

-

In a Schlenk flask containing a magnetic stir bar, add CuBr and bpy.

-

Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with inert gas (argon or nitrogen) to ensure an oxygen-free environment.

-

Using a degassed syringe, transfer the desired volume of degassed styrene and solvent (if applicable) into the Schlenk flask.

-

Stir the mixture at ambient temperature until the catalyst and ligand dissolve, which is indicated by the formation of a colored complex.

-

-

Initiation:

-

Prepare a stock solution of the α,α'-dibromo-p-xylene initiator in a small amount of degassed solvent or styrene.

-

Inject the calculated volume of the initiator solution into the reaction flask to achieve the desired monomer-to-initiator ratio.

-

Immerse the reaction flask into a preheated oil bath set to the target reaction temperature (e.g., 110°C).

-

-

Polymerization:

-

Allow the reaction to proceed for the predetermined duration. To monitor the polymerization progress, small aliquots can be withdrawn at various time points using a degassed syringe. Monomer conversion can be quantified by gas chromatography (GC) or ¹H NMR spectroscopy.

-

-

Termination and Isolation:

-

To quench the polymerization, cool the flask to room temperature and expose the contents to air. This will oxidize the copper catalyst, typically resulting in a color change.

-

Dilute the viscous polymer solution with a suitable solvent, such as tetrahydrofuran (THF).

-

Remove the copper catalyst by passing the polymer solution through a short column packed with neutral alumina.

-

Isolate the polymer by precipitation into a large volume of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

-

Characterization:

-

The number-average molecular weight (Mn) and polydispersity index (PDI) can be determined using Gel Permeation Chromatography (GPC).

-

The chemical structure of the polystyrene can be verified by ¹H NMR and FT-IR spectroscopy.

Protocol 2: Synthesis of Polystyrene-b-poly(methyl acrylate) ABA Triblock Copolymer

This protocol outlines the use of the previously synthesized bifunctional polystyrene as a macroinitiator for the subsequent polymerization of methyl acrylate to form a triblock copolymer.

Materials:

-

Polystyrene macroinitiator (synthesized via Protocol 1)

-

Methyl acrylate (inhibitor removed)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

High-purity Argon or Nitrogen gas

-

Schlenk flask and associated glassware

Procedure:

-

Reaction Setup:

-

Add the polystyrene macroinitiator to a Schlenk flask and dry thoroughly under vacuum.

-

Add CuBr and degassed anisole to the flask.

-

Seal the flask and purge with several cycles of vacuum and inert gas.

-

Introduce degassed methyl acrylate and PMDETA into the flask via syringe.

-

-

Polymerization:

-

Immerse the reaction flask in a preheated oil bath (e.g., at 80°C) and commence stirring.

-

-

Termination and Isolation:

-

Follow the termination and isolation steps as detailed in Protocol 1.

-

Data Presentation

The following tables summarize typical quantitative data for radical polymerization reactions initiated by this compound derivatives.

Table 1: ATRP of Styrene Initiated by α,α'-Dibromo-p-xylene

| Entry | Molar Ratio [Styrene]:[Initiator]:[CuBr]:[bpy] | Temperature (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |

| 1 | 100:1:1:2 | 110 | 4 | 55 | 6,000 | 1.15 |

| 2 | 200:1:1:2 | 110 | 6 | 60 | 12,500 | 1.20 |

| 3 | 100:1:0.5:1 | 130 | 2 | 70 | 7,500 | 1.18 |

Table 2: ATRP of 4-Acetoxystyrene Initiated by α,α'-Dibromo-p-xylene [1]

| Entry | Molar Ratio [Monomer]:[Initiator]:[CuBr]:[bpy] | Temperature (°C) | Time (h) | Mn (theoretical) | Mn (GPC) | PDI (Mw/Mn) |

| 1 | 50:1:1:2 | 90 | 1 | 4,200 | 4,500 | 1.12 |

| 2 | 100:1:1:2 | 90 | 2 | 8,500 | 8,800 | 1.15 |

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound in ATRP.

Caption: ATRP mechanism initiated by this compound.

Caption: Experimental workflow for ATRP.

References

Application Notes and Protocols: Dibromoethylbenzene as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (1,2-dibromoethyl)benzene as a versatile precursor in the synthesis of pharmaceutically active compounds. The focus is on a practical, multi-step synthesis of the potent anticancer agent, Combretastatin A-4, highlighting key chemical transformations and providing detailed experimental protocols.

Introduction

(1,2-Dibromoethyl)benzene is a reactive and valuable building block in organic synthesis. Its two bromine atoms provide multiple reaction sites for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an attractive starting material for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document outlines a representative synthetic pathway where (1,2-dibromoethyl)benzene is first converted to phenylacetylene, a key intermediate, which is then utilized in a palladium-catalyzed cross-coupling reaction to form the stilbene core of Combretastatin A-4.

Combretastatin A-4 is a natural product isolated from the bark of the African bushwillow tree, Combretum caffrum. It exhibits potent cytotoxic activity against a wide range of cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Its significant biological activity and relatively simple structure have made it a prominent target for synthetic chemists and a lead compound in the development of new anticancer drugs.[3]

Synthetic Strategy Overview

The synthesis of Combretastatin A-4 from (1,2-dibromoethyl)benzene is a two-step process. The first step involves the dehydrobromination of (1,2-dibromoethyl)benzene to yield phenylacetylene. The second, and key bond-forming step, is a Sonogashira coupling between phenylacetylene and a functionalized aryl iodide to construct the characteristic stilbene backbone of Combretastatin A-4.

References

Application Note: Synthesis of Styrene via Dehydrobromination of (1,2-Dibromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the laboratory-scale synthesis of styrene from (1,2-dibromoethyl)benzene. The synthesis proceeds via a base-induced E2 elimination reaction, a fundamental transformation in organic chemistry. This document outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the final product. Additionally, a summary of representative quantitative data and visualizations of the reaction mechanism and experimental workflow are included to aid in comprehension and execution.

Introduction

Styrene, an essential monomer in the production of various polymers such as polystyrene, is a valuable commodity in the chemical industry. While industrial production typically involves the catalytic dehydrogenation of ethylbenzene, laboratory-scale synthesis often employs alternative routes. One such method is the dehydrobromination of vicinal dihalides, like (1,2-dibromoethyl)benzene. This reaction is an archetypal example of an elimination reaction, where a strong base is used to remove a proton and a leaving group from adjacent carbon atoms, resulting in the formation of a pi bond. This protocol details a robust method for this transformation using potassium hydroxide in an alcoholic solvent.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of styrene from (1,2-dibromoethyl)benzene. Please note that actual yields may vary depending on the purity of reagents, reaction conditions, and purification efficiency.

| Parameter | Value |

| Starting Material | (1,2-Dibromoethyl)benzene |

| Reagent | Potassium Hydroxide (KOH) |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 1-2 hours |

| Typical Yield | 60-70% |

Experimental Protocol

Materials and Equipment

-

(1,2-Dibromoethyl)benzene

-

Potassium hydroxide (KOH) pellets

-

Ethanol (95% or absolute)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Magnetic stirrer and stir bar

Procedure

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a calculated amount of potassium hydroxide in ethanol with gentle warming and stirring to prepare an ethanolic KOH solution. A typical molar excess of 2 to 3 equivalents of KOH relative to the starting material is recommended.

-

Add (1,2-dibromoethyl)benzene to the ethanolic KOH solution.

-

Attach a reflux condenser to the round-bottom flask.

2. Dehydrobromination Reaction:

-

Heat the reaction mixture to reflux using a heating mantle or a water bath.

-

Maintain the reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.

3. Workup and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic extracts and wash them with water and then with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

4. Solvent Removal and Purification:

-

Remove the diethyl ether using a rotary evaporator.

-

The crude styrene product is then purified by vacuum distillation.[1][2] It is crucial to perform the distillation under reduced pressure to avoid polymerization of the styrene at its atmospheric boiling point (145 °C).[3]

Visualizations

Reaction Mechanism

The synthesis of styrene from (1,2-dibromoethyl)benzene proceeds through an E2 (bimolecular elimination) mechanism. The hydroxide ion from KOH acts as a strong base, abstracting a proton from the carbon adjacent to the carbon bearing a bromine atom. Concurrently, the C-Br bond breaks, and a double bond is formed between the two carbon atoms, yielding styrene.

Caption: E2 mechanism for the synthesis of styrene.

Experimental Workflow

The following diagram illustrates the sequential steps of the experimental protocol, from the initial reaction setup to the final purification of styrene.

Caption: Experimental workflow for styrene synthesis.

References

Application Notes and Protocols for Brominated Flame Retardants in Polymeric Materials

Disclaimer: Extensive literature searches did not yield specific data on the application of dibromoethylbenzene as a commercial flame retardant. The information presented herein is based on the general principles of brominated flame retardants and provides a representative framework for their evaluation in polymeric materials. The quantitative data and specific protocols are illustrative examples and should be adapted for specific research and development purposes.

Introduction

Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to combustible materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Their efficacy stems from their ability to interfere with the combustion chemistry in the gas phase. This document provides an overview of the application of a representative aliphatic bromine-containing compound, (1,2-dibromoethyl)benzene, as a model for understanding the incorporation and evaluation of such flame retardants in a polystyrene matrix.

Mechanism of Action

Halogenated flame retardants, including brominated compounds, primarily function in the gas phase of a fire. The heat from the initial combustion process causes the C-Br bond in the flame retardant to break, releasing bromine radicals (Br•). These highly reactive radicals interfere with the chain reaction of combustion by scavenging the high-energy H• and OH• radicals that propagate the fire. This process, known as radical trapping, cools the flame and slows down the combustion process, providing critical time for escape and fire suppression.

Experimental Protocols

The following protocols describe the general procedures for incorporating a brominated flame retardant into a polystyrene matrix and evaluating its performance.

Synthesis of (1,2-Dibromoethyl)benzene

(1,2-Dibromoethyl)benzene can be synthesized via the bromination of styrene.

-

Materials: Styrene, Bromine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve styrene in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine in DCM to the stirred styrene solution. The disappearance of the bromine color indicates the reaction is proceeding.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol to yield white crystals of (1,2-dibromoethyl)benzene.

-

Preparation of Flame-Retardant Polystyrene Samples

-

Materials: Polystyrene (PS) pellets, (1,2-dibromoethyl)benzene, Antimony trioxide (Sb₂O₃) as a synergist.

-

Equipment: Twin-screw extruder, Injection molding machine or compression molder.

-

Procedure:

-

Dry the polystyrene pellets in a vacuum oven at 80°C for 4 hours.

-

Pre-mix the dried PS pellets with the desired weight percentage of (1,2-dibromoethyl)benzene and antimony trioxide in a plastic bag.

-

Melt-compound the mixture using a twin-screw extruder with a temperature profile of 180-220°C from hopper to die.

-

Pelletize the extruded strands.

-

Dry the flame-retardant PS pellets at 80°C for 4 hours.

-

Prepare standard test specimens for flammability and mechanical testing using an injection molding machine or compression molder.

-

Flammability Testing

-

Limiting Oxygen Index (LOI):

-

Standard: ASTM D2863 / ISO 4589.

-

Principle: Determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

-

Procedure: A vertically oriented specimen is ignited from the top. The oxygen concentration in the flowing gas mixture is adjusted until the flame is just extinguished.

-

-

UL 94 Vertical Burn Test:

-

Standard: ANSI/UL 94.

-

Principle: A bar-shaped specimen is held vertically and exposed to a flame for 10 seconds. The afterflame time, afterglow time, and dripping behavior are observed.

-

Classification: V-0, V-1, or V-2, with V-0 being the highest rating (least flammable).

-

Thermal Analysis

-

Thermogravimetric Analysis (TGA):

-

Principle: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the material.

-

-

Differential Scanning Calorimetry (DSC):

-

Principle: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature (Tg) and melting temperature (Tm).

-